molecular formula C17H16FNO4S B2577173 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide CAS No. 2034421-55-9

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2577173
CAS No.: 2034421-55-9
M. Wt: 349.38
InChI Key: FKPBKUYWJTUWFP-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Its chemical structure is composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves reactions with various reagents. For example, one reaction was performed by the reaction of 1-(benzofuran-2-yl)ethan-1-one (2), N-ethyl piperazine, and metallic sulfur in K2CO3/glycerol .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is confirmed using various techniques such as 1H-NMR, 13C-NMR, elemental analysis, and IR .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are complex and can involve various reagents and conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on the specific compound. For example, the molecular weight of 2-(Benzofuran-2-YL)acetic acid is 176.17 g/mol .

Scientific Research Applications

Enantioselective Fluorination A novel electrophilic fluorinating reagent, closely related to the class of compounds including N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-fluorobenzenesulfonamide, has been developed to improve the enantioselectivity of products in fluorination reactions. This reagent, identified as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), enhances the enantioselectivity of silylenol ether fluorination by up to 18% compared to using traditional N-fluorobenzenesulfonimide (NFSI) (Yasui et al., 2011).

Anticancer Activity Research into aminothiazole-paeonol derivatives, which share a structural motif with this compound, has shown significant anticancer potential. Specifically, these compounds have demonstrated potent inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, suggesting a promising avenue for the development of new anticancer agents (Tsai et al., 2016).

COX-2 Inhibition Studies on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, which are structurally similar to this compound, have identified compounds with potent and selective cyclooxygenase-2 (COX-2) inhibitory activity. This includes the development of JTE-522, a compound currently in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can also vary widely. For example, 2-Benzofuranyl methyl ketone is not classified as a hazardous substance or mixture .

Future Directions

Benzofuran derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c1-22-16(15-10-12-6-2-4-8-14(12)23-15)11-19-24(20,21)17-9-5-3-7-13(17)18/h2-10,16,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPBKUYWJTUWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC=C1F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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